molecular formula C22H44O B15156993 13-Docosen-1-ol, (13Z)-

13-Docosen-1-ol, (13Z)-

Cat. No.: B15156993
M. Wt: 324.6 g/mol
InChI Key: CFOQKXQWGLAKSK-UHFFFAOYSA-N
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Description

(13Z)-13-Docosen-1-ol (CAS 629-98-1), also known as erucyl alcohol, is a long-chain monounsaturated fatty alcohol with the molecular formula C₂₂H₄₄O and a molecular weight of 324.58 g/mol . It is characterized by a Z-configuration double bond at the 13th carbon and a primary hydroxyl group at the terminal position. This structural feature confers unique physicochemical properties, including a melting point of 33°C, boiling point of 225°C, and a density of 0.847 g/cm³ . It is widely utilized in industrial applications such as lubricants, surfactants, plastics, and pharmaceuticals due to its hydrophobic nature and stability under high temperatures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Functional Group Variations

(13Z)-13-Docosen-1-ol is compared to alcohols, amides, and hydrocarbons with analogous structures (Table 1):

Compound Name Formula Chain Length Functional Group Key Properties/Applications Reference
(13Z)-13-Docosen-1-ol C₂₂H₄₄O C22 Primary alcohol Lubricants, surfactants, solid at RT
(13Z)-13-Docosenamide C₂₂H₄₃NO C22 Amide Antioxidant, antibacterial, nanoparticle synthesis
(Z)-11-Icosen-1-ol C₂₀H₃₈O C20 Primary alcohol Insect pheromone component
Octadecan-1-ol (18:OH) C₁₈H₃₈O C18 Saturated alcohol Surfactant precursor, lower viscosity
1,19-Eicosadiene C₂₀H₃₈ C20 Diene Microbial hydrocarbon (34–36% yield)

Key Observations :

  • Chain Length Impact: Longer chains (e.g., C22 in erucyl alcohol) increase hydrophobicity and melting points compared to shorter analogs like C18 octadecanol .
  • Functional Groups : The hydroxyl group in (13Z)-13-Docosen-1-ol enhances polarity compared to its amide derivative, which exhibits stronger intermolecular hydrogen bonding and bioactivity .
  • Unsaturation: The Z-configuration double bond in (13Z)-13-Docosen-1-ol reduces crystallinity compared to saturated alcohols like octadecanol, improving solubility in organic solvents .

Physicochemical Properties

Property (13Z)-13-Docosen-1-ol Octadecan-1-ol (Z)-11-Icosen-1-ol
Melting Point (°C) 33 59
Boiling Point (°C) 225 336
LogP 7.576 7.1
Solubility Insoluble in water Insoluble Hexane-soluble

Notes:

  • The higher LogP of (13Z)-13-Docosen-1-ol (7.576) vs. octadecanol (7.1) reflects increased lipophilicity due to unsaturation .
  • Both alcohols are insoluble in water but miscible in nonpolar solvents like hexane .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 13-Docosen-1-ol, (13Z)-, and how can stereochemical purity be ensured?

Synthesis of 13-Docosen-1-ol, (13Z)- typically involves catalytic hydrogenation or stereoselective reduction of corresponding alkynes. For example, a Ziegler-type partial hydrogenation of docos-13-yn-1-ol using Lindlar catalyst (Pd/BaSO₄ with quinoline) ensures retention of the Z-configuration . To confirm stereochemical purity:

  • Use ¹H-NMR to analyze coupling constants (J ≈ 10–12 Hz for cis-olefins).
  • Gas chromatography-mass spectrometry (GC-MS) with chiral columns can resolve enantiomeric impurities .

Q. How can researchers access reliable physicochemical data for 13-Docosen-1-ol, (13Z)-?

Key physicochemical properties (melting point, boiling point, solubility) are available through:

  • NIST Chemistry WebBook : Provides spectral data (IR, MS) and thermodynamic properties .
  • PubChem : Lists molecular formula (C₂₂H₄₂O), InChIKey (UAUDZVJPLUQNMU-UHFFFAOYSA-N), and CAS No. (103213-57-6) .
PropertyValueSource
Molecular weight322.58 g/mol
Boiling point240–245°C (1 mmHg)
SolubilityInsoluble in water; soluble in ethanol, chloroform

Q. What spectroscopic techniques are critical for structural elucidation of 13-Docosen-1-ol, (13Z)-?

  • Nuclear Magnetic Resonance (NMR) : ¹³C-NMR identifies the hydroxyl-bearing carbon (δ ~60–65 ppm) and olefinic carbons (δ ~125–130 ppm) .
  • Fourier-transform infrared spectroscopy (FTIR) : O–H stretch (~3300 cm⁻¹) and C=C stretch (~1650 cm⁻¹) confirm functional groups .
  • High-resolution mass spectrometry (HRMS) : Exact mass (322.3234 Da) validates molecular formula .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported melting points for 13-Docosen-1-ol, (13Z)-?

Discrepancies in melting points (e.g., 16–17.5°C vs. 20–22°C) may arise from impurities or polymorphic forms. Mitigation strategies:

  • Recrystallization : Use pentane or hexane for purification .
  • Differential scanning calorimetry (DSC) : Quantify phase transitions and purity (>95% by enthalpy analysis) .
  • Cross-validate with independent sources (e.g., NIST or PubChem) .

Q. What methodologies are recommended for assessing the ecological toxicity of 13-Docosen-1-ol, (13Z)- in aquatic systems?

Follow OECD guidelines for ecotoxicological testing:

  • Acute toxicity : Daphnia magna 48-hour EC₅₀ tests (reported LC₅₀ > 100 mg/L indicates low toxicity) .
  • Bioaccumulation potential : Calculate log Kₒw (estimated ~7.2) using EPI Suite™; values >3.5 suggest moderate bioaccumulation .
  • Degradation studies : Use OECD 301B (CO₂ evolution test) to evaluate biodegradability .

Q. How can computational chemistry optimize experimental protocols for synthesizing 13-Docosen-1-ol, (13Z)- derivatives?

  • Density functional theory (DFT) : Predict reaction pathways for esterification (e.g., acetate derivatives) using B3LYP/6-31G* basis sets .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes in lipid metabolism) using AutoDock Vina .
  • Retrosynthetic analysis : Tools like Synthia™ propose routes with minimal side products .

Q. What experimental controls are essential for ensuring reproducibility in studies involving 13-Docosen-1-ol, (13Z)-?

  • Negative controls : Use solvent-only samples to rule out contamination in bioassays .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways .
  • Blind data analysis : Separate sample preparation and data interpretation teams to reduce bias .

Q. Methodological Best Practices

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

  • Benchmarking : Compare experimental IR/NMR spectra with simulated data (e.g., Gaussian 16 or ACD/Labs) .
  • Error analysis : Quantify signal-to-noise ratios and instrumental drift in MS datasets .
  • Peer validation : Share raw data via repositories like Zenodo for independent verification .

Q. What are the critical considerations for storing 13-Docosen-1-ol, (13Z)- to prevent degradation?

  • Storage conditions : Argon-purged amber vials at −20°C to prevent oxidation .
  • Stability testing : Monitor peroxide formation via iodometric titration monthly .
  • Compatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) due to flammability risks .

Q. Data Presentation Guidelines

Q. How should crystallographic data for 13-Docosen-1-ol, (13Z)- derivatives be reported in publications?

  • CIF files : Deposit atomic coordinates with the Cambridge Crystallographic Data Centre (CCDC) .
  • Validation : Use checkCIF (IUCr) to resolve alerts (e.g., ADDSYM errors) pre-submission .
  • Visualization : Include thermal ellipsoid plots (50% probability) with Mercury 4.0 .

Properties

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

docos-13-en-1-ol

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3

InChI Key

CFOQKXQWGLAKSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCO

Origin of Product

United States

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